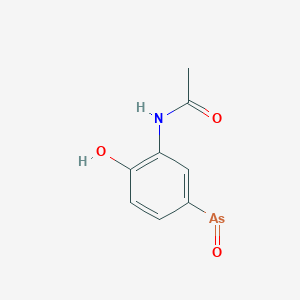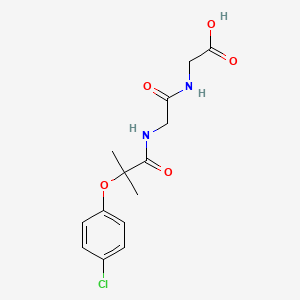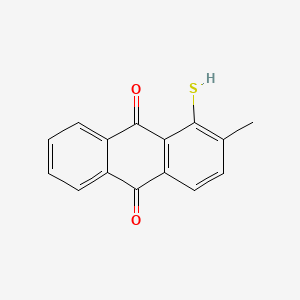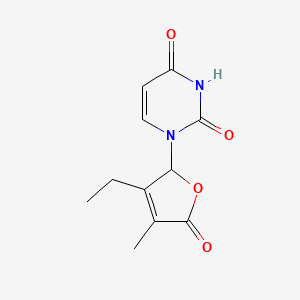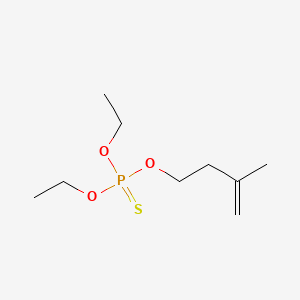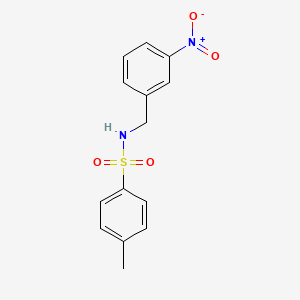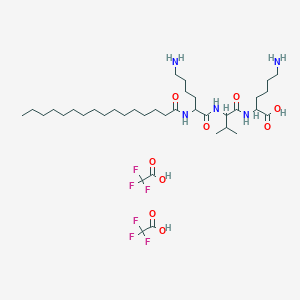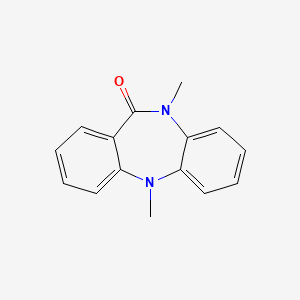
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: is a chemical compound belonging to the class of dibenzodiazepines This compound is known for its unique structure, which includes a diazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and substituted 2-chloronitrobenzenes.
Formation of Intermediate: These starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form the intermediate 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one.
Dimethylation: The final step involves the dimethylation of the intermediate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties.
Materials Science: This compound and its derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs) due to their thermal stability and suitable energy levels.
Biological Research: It has been evaluated for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound affects the mitochondrial membrane potential and increases the levels of reactive oxygen species, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: The parent compound without the N,N-dimethyl groups.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A derivative with a chlorine substituent.
Uniqueness
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is unique due to its dimethylation, which enhances its chemical stability and biological activity compared to its parent compound and other derivatives.
Properties
CAS No. |
133627-36-8 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5,11-dimethylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14N2O/c1-16-12-8-4-3-7-11(12)15(18)17(2)14-10-6-5-9-13(14)16/h3-10H,1-2H3 |
InChI Key |
LDLKWBJEWKXLON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


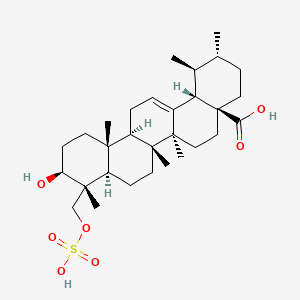
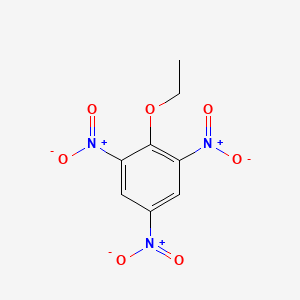
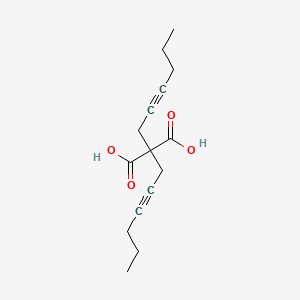

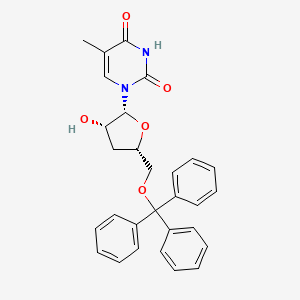
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
